4-[(2-Methoxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
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Overview
Description
4-[(2-Methoxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a methoxyphenyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methoxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of the pyrrolidine ring, which can be achieved through the reaction of maleic anhydride with aromatic amines, followed by ring closure using thionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methoxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-[(2-Methoxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-[(2-Methoxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenyl group can enhance binding affinity to certain receptors, while the trifluoromethyl group can increase the compound’s metabolic stability. These interactions can modulate various biological pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
What sets 4-[(2-Methoxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid apart is the combination of the methoxyphenyl and trifluoromethyl groups. This unique substitution pattern enhances its binding affinity and metabolic stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H16F3NO3 |
---|---|
Molecular Weight |
303.28 g/mol |
IUPAC Name |
4-[(2-methoxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H16F3NO3/c1-21-11-5-3-2-4-9(11)6-10-7-18-8-13(10,12(19)20)14(15,16)17/h2-5,10,18H,6-8H2,1H3,(H,19,20) |
InChI Key |
DUCXUZQXXVWKBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2CNCC2(C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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